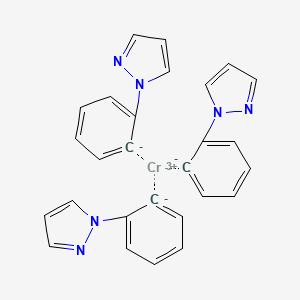

Tris(2-(1H-pyrazol-1-yl)phenyl)chromium

Description

Overview of Chromium Coordination Chemistry Relevant to the Compound

Chromium, a first-row transition metal, exhibits a rich and diverse coordination chemistry, primarily in the +2, +3, and +6 oxidation states. The chemistry of chromium(III) is particularly dominant, characterized by the formation of kinetically inert octahedral complexes. nih.gov This inertness arises from the d³ electronic configuration of the Cr(III) ion, which results in a high ligand field stabilization energy in an octahedral environment.

Significance of Pyrazolyl-Phenyl Ligand Frameworks in Organometallic Chemistry

The 2-(1H-pyrazol-1-yl)phenyl ligand is a bidentate N,C-donor ligand. Pyrazole-containing ligands are a versatile class of ligands in coordination chemistry due to their ease of synthesis and tunable electronic and steric properties. mdpi.commdpi.com The pyrazolyl group is a good σ-donor, and its electronic properties can be readily modified by substitution on the pyrazole (B372694) ring.

The phenyl group, attached to the pyrazole at the 1-position and to the chromium at the 2-position, creates a five-membered chelate ring upon coordination. This arrangement provides significant stability to the resulting complex. The combination of a nitrogen-based heterocycle with a direct metal-carbon bond makes these types of ligands valuable in the construction of robust organometallic complexes. The synthesis of related 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has been explored, highlighting the methods available for creating multidentate pyrazolyl-phenyl systems. nih.gov

Historical Development and Early Investigations of Related Chromophores

The study of chromium compounds has a long history, with early investigations focusing on their vibrant colors, which led to the element's name from the Greek word "chroma," meaning color. nih.govnih.gov The use of chromium compounds as pigments was one of their earliest applications.

In the realm of coordination chemistry, the development of ligands capable of forming stable complexes with chromium has been a continuous area of research. The exploration of multidentate ligands, particularly those that form chelate rings, has been crucial in controlling the geometry and reactivity of chromium centers. While specific historical details on Tris(2-(1H-pyrazol-1-yl)phenyl)chromium are scarce in the public domain, the development of related pyrazole-based ligands and their coordination to various metals has been an active area of research for several decades. mdpi.commdpi.com The synthesis and characterization of various pyrazole-containing ligands and their metal complexes have laid the groundwork for understanding the properties of compounds like the one in focus. researchgate.net

Research Landscape and Interdisciplinary Relevance of the Compound

The research landscape for chromium complexes featuring pyrazolyl-phenyl type ligands is situated at the confluence of organometallic chemistry, catalysis, and materials science. While direct research on this compound is not extensively documented in publicly available literature, the broader class of chromium-pyrazole complexes has been investigated for various applications.

For instance, chromium complexes with pyrazolyl-containing ligands have been explored as catalysts for olefin oligomerization and polymerization. researchgate.net The electronic and steric environment around the chromium center, dictated by the ligand framework, plays a crucial role in the catalytic activity and selectivity. The study of related pyrazole-based coordination complexes with other metals has also revealed interesting photophysical properties, suggesting potential applications in areas like light-emitting devices or sensors. The inherent modularity of the pyrazolyl-phenyl ligand system allows for systematic tuning of the complex's properties, making it an attractive target for fundamental studies and the development of new functional materials. The synthesis of various substituted 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes demonstrates the potential for creating a wide array of related structures with potentially diverse applications. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₁CrN₆ | chembk.comresearchgate.net |

| Molar Mass | 481.5 g/mol | chembk.comresearchgate.net |

| CAS Number | 62572-60-5 | guidechem.comchemicalregister.com |

| Ligand | 2-(1H-pyrazol-1-yl)phenyl | N/A |

| Coordination Geometry (Predicted) | Octahedral | nih.gov |

An in-depth exploration into the synthesis of the organometallic compound this compound reveals a landscape rich with sophisticated organic and inorganic synthetic techniques. The formation of this complex is contingent upon the successful preparation and engineering of its constituent 2-(1H-pyrazol-1-yl)phenyl ligands, followed by precise metalation procedures. This article delineates the primary synthetic methodologies employed in the creation of both the ligand and the final chromium complex, emphasizing strategies for ligand functionalization and the optimization of reaction conditions for complexation.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H21CrN6 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

chromium(3+);1-phenylpyrazole |

InChI |

InChI=1S/3C9H7N2.Cr/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |

InChI Key |

DSJKBDYURCQMGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Cr+3] |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Tris 2 1h Pyrazol 1 Yl Phenyl Chromium

Single Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Single-crystal X-ray diffraction has been the definitive method for determining the precise solid-state molecular structure of coordination complexes. While specific crystallographic data for Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is not widely published, analysis of closely related chromium(III)-pyrazole complexes and analogous tris(phenyl-pyrazolyl) compounds provides a robust framework for understanding its likely structural characteristics.

Analysis of Coordination Environment and Bond Parameters

The central chromium(III) ion in this compound is expected to be in a distorted octahedral coordination environment. Each of the three bidentate 2-(1H-pyrazol-1-yl)phenyl ligands coordinates to the chromium center through the nitrogen atom of the pyrazole (B372694) ring and the carbon atom of the phenyl ring, forming a six-coordinate complex.

In analogous Cr(III) complexes with nitrogen-donating ligands, the Cr-N bond lengths typically fall within a well-defined range. For instance, in various chromium(III) complexes, these bond distances have been observed to be approximately 2.040 Å to 2.101 Å. The bite angle of the chelating ligand, which is the N-Cr-C angle in this case, would create a notable distortion from the ideal 90° angles of a perfect octahedron. This is a common feature in complexes with chelating ligands, leading to a more sterically crowded and rigid structure. The analysis of related bis(pyrazol-1-yl)methane ligands shows that the geometry around the metal center is significantly influenced by the structural rigidity of the ligands.

Below is a representative table of expected bond parameters based on analogous structures.

| Parameter | Expected Value Range |

| Cr-N (pyrazole) Bond Length | ~2.0 - 2.1 Å |

| Cr-C (phenyl) Bond Length | ~2.0 - 2.1 Å |

| N-Cr-N Angle (trans) | ~170° - 180° |

| N-Cr-C Angle (bite) | ~80° - 90° |

| C-Cr-C Angle (trans) | ~170° - 180° |

Intermolecular Interactions and Crystal Packing Motifs

The packing of this compound molecules in the crystal lattice is governed by weak intermolecular forces. These can include van der Waals interactions and, more significantly, π-π stacking interactions between the aromatic phenyl and pyrazole rings of adjacent molecules. In similar structures, such as those of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the conformation of the molecules can be either twisted or adopt a calyx-like form, influencing how they pack together. These interactions are crucial in determining the density and stability of the crystal. The study of related nickel(II) complexes with pyrazolyl-pyridine ligands also highlights the importance of C–H···π interactions in forming supramolecular structures.

Solution-Phase Structural Characterization Methodologies

While X-ray crystallography provides a static picture of the molecule, solution-phase techniques are essential for understanding its structure and behavior in a non-crystalline environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

¹H and ¹³C NMR spectroscopy are powerful tools for probing the structure of diamagnetic and paramagnetic complexes in solution. For a paramagnetic Cr(III) complex like this compound, the NMR spectra would exhibit broad signals with significant chemical shift dispersion due to the influence of the unpaired electrons on the chromium center.

Studies on related paramagnetic chromium(III) complexes have demonstrated the use of NMR to investigate ligand fluxionality. At different temperatures, the NMR spectra can reveal whether the ligands are rigidly attached or if they undergo dynamic processes, such as partial dissociation or conformational changes. For instance, in some tris(phenanthroline)metal complexes, the relaxation rates of different protons provide insights into the binding and structure in solution. For the title compound, distinct sets of signals for the pyrazole and phenyl protons would be expected, and their temperature dependence would indicate the degree of structural rigidity in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its stability and fragmentation pathways. Using a soft ionization technique like Electrospray Ionization (ESI-MS), the intact molecular ion of the complex can be observed. For this compound, this would correspond to the [M]⁺ or [M+H]⁺ peak.

The fragmentation pattern in the mass spectrum would likely show the sequential loss of the 2-(1H-pyrazol-1-yl)phenyl ligands. This stepwise fragmentation provides evidence for the composition of the complex and the strength of the metal-ligand bonds. For example, in the mass spectrum of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene, the molecular ion peak [M + H]⁺ is readily observed at m/z 505.2, confirming its molecular weight.

A hypothetical fragmentation pattern is presented in the table below.

| Ion | Description |

| [Cr(L)₃]⁺ (where L = 2-(1H-pyrazol-1-yl)phenyl) | Molecular Ion |

| [Cr(L)₂]⁺ | Loss of one ligand |

| [Cr(L)]⁺ | Loss of two ligands |

| [L]⁺ | Free ligand |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be dominated by vibrations associated with the pyrazolyl and phenyl moieties of the ligands.

Key vibrational modes expected for this complex include:

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrazole rings are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds within the phenyl rings and the carbon-carbon and carbon-nitrogen bonds of the pyrazole rings would appear in the 1600-1400 cm⁻¹ range. These bands are often intense and can be diagnostic for the ligand framework.

Ring Deformation Modes: In-plane and out-of-plane ring deformation modes for both the phenyl and pyrazole rings would be present in the fingerprint region (below 1400 cm⁻¹).

Cr-N and Cr-C Stretching: The vibrations corresponding to the chromium-ligand bonds are expected at lower frequencies, typically below 600 cm⁻¹. The Cr-N stretching vibration, in particular, would be a key indicator of coordination.

A representative, hypothetical dataset for the characteristic vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl, Pyrazole |

| C=C/C=N Stretch | 1600 - 1450 | Phenyl, Pyrazole |

| Ring Puckering/Deformation | 1450 - 1000 | Phenyl, Pyrazole |

| C-H Out-of-Plane Bend | 900 - 675 | Phenyl, Pyrazole |

| Cr-N Stretch | 500 - 400 | Metal-Ligand |

| Cr-C Stretch | 400 - 300 | Metal-Ligand |

Conformational Flexibility and Dynamic Processes

The rigid, planar nature of the pyrazolylphenyl ligand might suggest a lack of conformational flexibility. However, the arrangement of three such ligands around the chromium center introduces significant dynamic possibilities.

Conformational Isomerism and Inversion Barriers

The octahedral coordination of three bidentate ligands in this compound results in the formation of two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three pyrazole nitrogen atoms (and likewise the three phenyl carbon donors) occupy one face of the octahedron. In the mer isomer, these donor atoms lie in a plane that includes the central chromium atom.

Furthermore, both the fac and mer isomers are chiral and can exist as a pair of enantiomers (Δ and Λ). The interconversion between these enantiomers, known as racemization, would proceed through an intramolecular twist mechanism. The energy barrier for this inversion process is a critical parameter that determines the stereochemical stability of the complex. For analogous chromium(III) complexes, these barriers are often high enough to allow for the potential resolution of the enantiomers at room temperature.

Dynamic NMR Investigations of Ligand Exchange and Fluxionality

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the principal technique for investigating the conformational changes and fluxional processes in solution. For this compound, variable-temperature NMR studies would be expected to reveal information about the rates of isomeric interconversion and ligand exchange.

At low temperatures, where the dynamic processes are slow on the NMR timescale, separate signals would be observed for the protons of the inequivalent ligands in the fac and mer isomers. As the temperature is increased, these signals would broaden and eventually coalesce as the rate of interconversion between the isomers becomes rapid. Analysis of the lineshapes as a function of temperature would allow for the determination of the activation parameters for these dynamic processes. Ligand exchange with free ligand in solution, if it occurs, would also be detectable by DNMR, likely through magnetization transfer experiments.

Influence of Solvent Environment on Solution Conformations

The nature of the solvent can have a significant impact on the relative stabilities of the fac and mer isomers and can influence the rates of their interconversion. The dipole moment of the solvent, its ability to form hydrogen bonds, and its coordinating power can all play a role.

For instance, a more polar solvent might preferentially stabilize the isomer with the larger dipole moment. In the case of this compound, the mer isomer is generally expected to have a larger dipole moment than the more symmetrical fac isomer. Therefore, an increase in solvent polarity could potentially shift the equilibrium to favor the mer form. The solvent can also influence the inversion barriers by stabilizing the transition state for the racemization process.

Electronic Structure and Bonding Analysis of Tris 2 1h Pyrazol 1 Yl Phenyl Chromium

Molecular Orbital Theory Application to Chromium-Ligand Interactions

The electronic properties of Tris(2-(1H-pyrazol-1-yl)phenyl)chromium are governed by the interactions between the d-orbitals of the chromium(III) center and the orbitals of the three bidentate 2-(1H-pyrazol-1-yl)phenyl ligands. In its +3 oxidation state, chromium is a d³ ion, which typically forms octahedral or pseudo-octahedral complexes. jocpr.com The coordination of three bidentate ligands results in a chiral complex, existing as either Δ or Λ enantiomers. researchgate.net

Orbital Overlap and Covalency Assessment

The bonding in the complex arises from the overlap of the valence orbitals of the Cr(III) ion with the orbitals of the donor atoms from the ligands. Ligand field theory (LFT) is an extension of crystal field theory that incorporates the effects of covalent bonding. wikipedia.orgresearchgate.net The formation of sigma (σ) bonds involves the donation of electron pairs from the ligand's donor atoms (the nitrogen of the pyrazole (B372694) and a carbon from the phenyl ring in a cyclometalated fashion) into the empty eg and a1g symmetry-adapted orbitals of the chromium center.

In addition to σ-bonding, π-interactions can occur between the metal's t₂g orbitals (dxy, dxz, dyz) and the π-system of the pyrazolyl and phenyl rings. wikipedia.org These interactions can be of two types:

Ligand-to-metal π-donation (π-donor): Filled ligand π-orbitals donate electron density to the metal t₂g orbitals.

Metal-to-ligand π-back-donation (π-acceptor): Filled metal t₂g orbitals donate electron density into empty ligand π-orbitals. Aromatic ligands with N-donor atoms, like those in this complex, can participate in π-back-donation to their low-lying π-orbitals. lacc-terryb.com

The degree of covalency in the metal-ligand bond can be estimated using the nephelauxetic effect, which describes the decrease in the interelectronic repulsion (Racah parameter, B) in the complex compared to the free ion. This reduction is due to the expansion of the d-orbitals and delocalization of electrons onto the ligands. The nephelauxetic ratio (β = B_complex / B_free_ion) is a measure of this effect; a smaller β value indicates greater covalency. For Cr(III) complexes with N-donor ligands, typical β values range from 0.6 to 0.7.

Ligand Field Theory and d-Orbital Splitting Analysis

In an octahedral ligand field, the five degenerate d-orbitals of the Cr(III) ion are split into two sets of different energies: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (eg). researchgate.net The energy difference between these two sets is known as the ligand field splitting parameter (Δo or 10Dq). umass.educore.ac.uk For a d³ ion like Cr(III), the three d-electrons will occupy the lower energy t₂g orbitals with parallel spins, resulting in a quartet ground state (⁴A₂g). umass.edu

The magnitude of Δo is determined by the nature of the ligands, a trend described by the spectrochemical series. core.ac.uk Ligands that cause a larger splitting are termed "strong-field" ligands, while those causing a smaller splitting are "weak-field" ligands. Nitrogen-donor ligands, such as pyrazole, are generally considered to be of intermediate to strong field strength. core.ac.uk The combination of a pyrazolyl nitrogen donor and a phenyl carbon donor (a strong-field donor due to its polarizability and potential for π-backbonding) is expected to create a relatively strong ligand field. The value of Δo for a Cr(III) complex can be determined directly from the energy of the lowest spin-allowed electronic transition in its UV-Vis spectrum. lacc-terryb.com

Table 1: Representative Ligand Field Splitting Parameters (Δo) for some Octahedral Cr(III) Complexes

| Complex | Ligands | Δo (cm⁻¹) | Reference |

|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | 6x H₂O (O-donor) | 17,400 | lacc-terryb.comumass.edu |

| [Cr(ox)₃]³⁻ | 3x oxalate (B1200264) (O-donor) | 17,500 | core.ac.uk |

| [Cr(NH₃)₆]³⁺ | 6x NH₃ (N-donor) | 21,500 | science.gov |

| [Cr(en)₃]³⁺ | 3x ethylenediamine (B42938) (N-donor) | 21,900 | lacc-terryb.comcore.ac.uk |

| [Cr(bpy)₃]³⁺ | 3x 2,2'-bipyridine (B1663995) (N-donor) | ~22,000 | rsc.org |

This table presents typical values for illustrative purposes.

Metal-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Characterization

Charge transfer (CT) transitions involve the movement of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. These transitions are typically much more intense than the weaker d-d transitions. lacc-terryb.com

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based d-orbital. These transitions are more common for metals in high oxidation states, such as Cr(III), and with ligands that are easily oxidized. The energy of this transition would be from the ligand's highest occupied molecular orbital (HOMO) to the partially filled t₂g or empty eg orbitals of the chromium ion.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron is excited from a metal-based d-orbital to an empty ligand-based orbital (typically a π* orbital). acs.org This is more common for metals in low oxidation states. However, for Cr(III) complexes with ligands possessing low-energy π* orbitals, such as polypyridyl systems, MLCT transitions can be observed. rsc.orgosti.gov The pyrazolyl and phenyl rings of the ligand in this compound provide extended π-systems with π* orbitals that could potentially accept electron density from the metal's t₂g orbitals.

Spectroscopic Probes of Electronic Configuration

Spectroscopic techniques are indispensable for probing the electronic structure of coordination compounds. UV-Visible, Near-Infrared, and Circular Dichroism spectroscopies are particularly powerful for characterizing the electronic states of Cr(III) complexes.

UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitions

The UV-Vis-NIR spectrum of an octahedral d³ complex like this compound is expected to be characterized by several absorption bands corresponding to different electronic transitions.

Spin-Allowed d-d Transitions: Two main spin-allowed (ΔS = 0) transitions are predicted from the ⁴A₂g ground state. These are typically broad and of moderate intensity (ε ≈ 10-100 M⁻¹cm⁻¹). lacc-terryb.comumass.edu

ν₁: ⁴A₂g → ⁴T₂g: This is the lowest energy spin-allowed transition, and its energy corresponds directly to Δo.

ν₂: ⁴A₂g → ⁴T₁g: This is the second spin-allowed transition, found at higher energy.

Spin-Forbidden d-d Transitions: Transitions from the quartet ground state to doublet excited states (²E, ²T₁) are spin-forbidden (ΔS ≠ 0) and therefore appear as very weak, sharp bands (ε < 1 M⁻¹cm⁻¹). rsc.org These transitions are often observed in the red or near-infrared region of the spectrum and are responsible for the luminescence (phosphorescence) of many Cr(III) complexes. rsc.orgnih.gov The lowest energy doublet state, ²E, is particularly important in the photophysics of these compounds. nih.gov

Charge Transfer (CT) Transitions: As discussed previously, intense LMCT or MLCT bands are typically observed in the ultraviolet region of the spectrum, often obscuring any higher energy d-d transitions. lacc-terryb.com

Table 2: Representative Electronic Spectral Data for Octahedral Cr(III) Complexes

| Complex | Transition | λ_max (nm) | ε (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | ⁴A₂g → ⁴T₂g | 575 | 13 | lacc-terryb.comumass.edu |

| ⁴A₂g → ⁴T₁g | 408 | 15 | ||

| [Cr(en)₃]³⁺ | ⁴A₂g → ⁴T₂g | 458 | 74 | lacc-terryb.com |

| ⁴A₂g → ⁴T₁g | 350 | 60 | ||

| ⁴A₂g → ²E | 674 | ~1 | ||

| [Cr(bpy)₃]³⁺ | ⁴A₂g → ⁴T₂g | ~455 | - | rsc.org |

| ²E → ⁴A₂g (Emission) | ~730 | - |

This table presents typical values for illustrative purposes. Molar absorptivity (ε) for emission is not applicable.

Circular Dichroism and Magnetic Circular Dichroism Spectroscopy for Electronic State Assignment

Given that tris-bidentate chelate complexes such as this compound are chiral, they are optically active. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of the complex (i.e., distinguishing between the Δ and Λ enantiomers). Furthermore, the signs and magnitudes of the CD bands associated with the d-d transitions can be used to aid in the assignment of the excited electronic states, providing more definitive information than absorption spectroscopy alone.

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD measures the differential absorption of circularly polarized light induced by a magnetic field applied parallel to the direction of light propagation. It is a powerful tool for studying the electronic structure of molecules, as it can provide information about the symmetry and magnetic properties of the ground and excited states. MCD is particularly useful for assigning transitions that may be weak or overlapping in the absorption spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the spin state of paramagnetic species like chromium(III) complexes. For a d³ ion such as Cr(III) in an octahedral or pseudo-octahedral environment, the ground state is typically a quartet (S = 3/2). The EPR spectra of such complexes are influenced by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which arise from the distortion of the coordination sphere from perfect octahedral symmetry.

The following table summarizes typical EPR parameters for related Cr(III) complexes, which can serve as a reference for what might be expected for the title compound.

| Complex | Frequency | g-values | ZFS Parameters (cm⁻¹) | Reference |

| [Cr(RR-dphen)₃]³⁺ (in frozen solution) | L-band | gₓ,ᵧ, gₙ | Not reported | rsc.org |

| [Cr(en)₃]³⁺ (in frozen solution) | L-band | Broad signal | Not reported | rsc.org |

| Cr(III) macrocyclic complex (polycrystalline) | X-band | 1.98-2.01 | Not reported | jocpr.com |

| Nitrido(corrolato)chromium(V) (d¹ system) | X-band | gᵢₛₒ = 1.987 | Not reported | acs.org |

Table 1: Representative EPR data for selected chromium complexes. Note that the nitrido complex is a Cr(V) species and is included for comparative purposes of g-values in nitrogen-rich coordination spheres.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a valuable tool for determining the oxidation state and local coordination geometry of the metal center in a complex. The X-ray Absorption Near Edge Structure (XANES) region, particularly at the Cr L-edge (2p → 3d transitions) and K-edge (1s → 4p transitions), provides information on the oxidation state and site symmetry of the chromium ion.

Specific XAS data for this compound is not available. However, studies on other chromium complexes provide a framework for interpretation. For example, Cr L-edge XAS of Cr(acac)₃ in solution showed that the spectral shape and branching ratio are sensitive to the electronic structure. nih.gov A comparison of the L-edge spectra for a series of Cr(III), Mn(III), and Mn(II) complexes highlighted the utility of the branching ratio in understanding the electronic configuration. nih.gov

Cr K-edge XAS has been used to study archetypal chromium porphyrinoid complexes. rsc.org The energy of the pre-edge feature and the edge position are indicative of the chromium oxidation state. For instance, the intensity-weighted average energy position was found to increase with the metal oxidation state in the series Cr(III), Cr(IV), and Cr(V). rsc.org The pre-edge features in K-edge XANES are particularly sensitive to the coordination geometry. For a centrosymmetric octahedral environment, the 1s → 3d transition is formally forbidden, resulting in a low-intensity pre-edge peak. Distortions from octahedral symmetry, such as those expected in this compound due to the chelating ligands, would lead to an increase in the pre-edge intensity due to p-d orbital mixing.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can provide precise information on the Cr-N bond lengths and the number of coordinating nitrogen atoms. Analysis of the EXAFS for related chromium complexes with nitrogen-donor ligands has been used to determine the local coordination environment. rsc.org

Theoretical and Computational Approaches to Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard computational tool for investigating the ground state electronic properties of transition metal complexes. For this compound, DFT calculations could provide valuable insights into its geometry, bonding, and electronic structure.

While specific DFT studies on this compound are absent from the literature, numerous studies on related Cr(III) complexes demonstrate the utility of this approach. For instance, DFT calculations have been used to study the electronic structure of Cr(III) polypyridyl systems, revealing differences in metal-ligand π-covalency compared to isoelectronic V(II) complexes. acs.orgnih.gov In studies of tris(dithiolato)metal complexes, DFT calculations have been employed to determine optimized geometries, metal-ligand binding energies, and frontier molecular orbital (FMO) compositions. banglajol.info For chromium(III) complexes bearing bis(benzotriazolyl)pyridine ligands, DFT was used to investigate the thermodynamically preferred geometries (meridional vs. facial isomers). researchgate.net

A typical DFT study on this compound would involve:

Geometry Optimization: To determine the most stable three-dimensional structure of the complex.

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and compositions would reveal the nature of the electronic transitions. In many Cr(III) complexes, the HOMO is often ligand-based, while the LUMO has significant metal d-orbital character. banglajol.info

Natural Bond Orbital (NBO) Analysis: To quantify the charge distribution and the nature of the chromium-ligand bonds.

The following table illustrates the type of data that can be obtained from DFT calculations on related Cr(III) complexes.

| Complex/System | DFT Functional | Basis Set | Calculated Properties | Reference |

| [V(bpy)₃]²⁺/[Cr(bpy)₃]³⁺ | Not specified | Not specified | Trigonal distortion, metal-ligand π-covalency | acs.orgnih.gov |

| [tris(bdt)Cr]³⁻ | Not specified | Not specified | Geometrical parameters, binding energies, FMO analysis | banglajol.info |

| Cr(III) with bis(benzotriazolyl)pyridine ligands | Not specified | Not specified | Optimized geometries of meridional and facial isomers | researchgate.net |

Table 2: Examples of DFT applications in the study of Cr(III) complexes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra and investigating the nature of excited states in transition metal complexes. For this compound, TD-DFT would be instrumental in assigning the bands observed in its UV-Vis spectrum.

TD-DFT has been successfully applied to a variety of Cr(III) complexes. In a study of Cr(III) and V(II) polypyridyl systems, TD-DFT computations were used to assign metal-to-ligand charge transfer (MLCT) transitions. acs.orgnih.gov For tris(dithiolato)metal complexes, TD-DFT was used to calculate the vertical excitation energies and simulate the UV-Vis spectra, showing good agreement with experimental data and identifying the transitions as primarily ligand-to-metal charge transfer (LMCT) in nature. banglajol.info TD-DFT has also been used in conjunction with XAS to simulate the pre-edge features of chromium porphyrinoid complexes. rsc.org

A TD-DFT calculation on this compound would typically involve calculating the energies and oscillator strengths of the lowest singlet and triplet excited states. This would allow for the assignment of the spin-allowed (quartet-quartet) and spin-forbidden (quartet-doublet) transitions that are characteristic of Cr(III) complexes.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more rigorous description of the electronic structure, particularly for systems with strong electron correlation effects, ab initio methods are employed. While computationally more demanding than DFT, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or multireference configuration interaction (MRCI) can provide a more accurate picture of the electronic states.

For chromium(III) complexes, ab initio calculations have been used to understand single-ion magnetic properties and magnetic coupling in polynuclear systems. researchgate.net In these studies, CASSCF and RASSI-SO (Restricted Active Space State Interaction with Spin-Orbit coupling) calculations were performed to complement experimental observations. researchgate.net Such methods are crucial for accurately describing the energies of the various doublet and quartet states and for calculating the zero-field splitting parameters that are observed in EPR spectroscopy.

Relativistic Effects in Chromium Electronic Structure Calculations

For heavier elements, relativistic effects can significantly influence their chemical and physical properties. wikipedia.orgresearchgate.netmudring.org While chromium is a first-row transition metal and relativistic effects are generally less pronounced than for heavier elements, they can still be important for achieving high accuracy in electronic structure calculations. numberanalytics.com

Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar effects lead to a contraction of s and p orbitals and an expansion of d and f orbitals. researchgate.net Spin-orbit coupling is responsible for the mixing of states with different spin multiplicities and is the primary origin of the zero-field splitting in paramagnetic complexes. numberanalytics.com

For accurate calculations of properties like the g-tensor and ZFS parameters in this compound, it is often necessary to include relativistic effects in the computational model. This can be done through various formalisms, such as the Douglas-Kroll-Hess (DKH) Hamiltonian or the Zeroth-Order Regular Approximation (ZORA). The inclusion of spin-orbit coupling is particularly critical for a quantitative understanding of the magnetic properties and the dynamics of intersystem crossing in the photophysics of Cr(III) complexes.

Redox Behavior and Electron Transfer Dynamics of Tris 2 1h Pyrazol 1 Yl Phenyl Chromium

Electrochemical Investigation Methodologies

To fully characterize the redox behavior of a compound like Tris(2-(1H-pyrazol-1-yl)phenyl)chromium, a suite of electrochemical techniques is typically employed. These methods allow for the determination of redox potentials, the identification of species formed upon oxidation or reduction, and the elucidation of electron transfer mechanisms.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are fundamental electrochemical techniques used to probe the redox properties of metal complexes. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. This process can reveal the potentials at which the complex is oxidized or reduced. For chromium(III) complexes with polypyridyl or similar N-heterocyclic ligands, CV can identify both metal-centered and ligand-centered redox events. acs.orgdocumentsdelivered.com

For instance, a CV of a Cr(III) complex might show a reversible or quasi-reversible wave corresponding to the Cr(III)/Cr(II) redox couple. The potential of this wave provides thermodynamic information about the ease of reduction. Additionally, other redox waves may appear at more negative potentials, which are often attributable to the sequential reduction of the individual ligands. acs.org The number of reduction waves can correspond to the number of reducible ligands in the complex. acs.org DPV, a more sensitive technique, can be used to resolve overlapping waves and obtain more accurate potential values. The study of various chromium(III) complexes has demonstrated a range of redox events, including both metal and ligand-based processes. acs.org

Below is a representative table illustrating the kind of data obtained from cyclic voltammetry for a hypothetical chromium complex with N-heterocyclic ligands.

| Redox Process | E1/2 (V vs. Fc+/0) | Description |

| Cr(III) / Cr(II) | -1.0 to -1.5 | Metal-centered reduction |

| [L]0/[L]•- (first reduction) | -1.5 to -2.0 | Ligand-centered reduction of one pyrazolylphenyl ligand |

| [L]•-/[L]2- (second reduction) | -2.0 to -2.5 | Ligand-centered reduction of a second ligand |

| Note: These are hypothetical values based on typical ranges for chromium complexes with N-heterocyclic ligands and are for illustrative purposes only. |

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques, most commonly UV-visible-NIR or electron paramagnetic resonance (EPR) spectroscopy. This powerful combination allows for the in-situ characterization of species generated at the electrode surface. By monitoring the changes in the electronic absorption or EPR spectrum as a function of the applied potential, one can definitively identify whether a redox process is metal-centered or ligand-centered.

For example, upon reduction of a Cr(III) complex, if the changes in the absorption spectrum are consistent with the formation of a Cr(II) species (often characterized by shifts in d-d transition bands), the process is assigned as metal-centered. nih.gov Conversely, if the spectral changes show the appearance of new, intense bands in the visible or near-infrared region, characteristic of a ligand radical anion, the reduction is identified as ligand-centered. acs.orgnih.gov EPR spectroelectrochemistry is particularly useful for distinguishing between different paramagnetic states, such as a Cr(II) center and a ligand radical.

Bulk electrolysis, also known as controlled potential electrolysis or coulometry, involves holding the potential of the working electrode at a value sufficient to cause the complete oxidation or reduction of the species in solution. This technique serves two primary purposes. First, by measuring the total charge passed, it can determine the number of electrons involved in the redox process (n-value). Second, it allows for the preparation of a macroscopic quantity of the oxidized or reduced form of the complex in solution. This resulting solution can then be analyzed by other characterization methods, such as NMR, EPR, or X-ray crystallography (if the product can be crystallized), to provide a comprehensive picture of the generated species.

Mechanisms of Electron Transfer Processes

Understanding the pathways and loci of electron transfer is critical to predicting the reactivity of metal complexes. For a tris-chelate complex like this compound, the key mechanistic questions revolve around the pathway of electron transfer and whether the electron is added to or removed from the metal or the ligands.

Electron transfer reactions are broadly classified into two categories: inner-sphere and outer-sphere.

Outer-Sphere Electron Transfer: In this mechanism, the coordination spheres of the reactants remain intact during the electron transfer event. The electron "tunnels" from the reductant to the oxidant. This pathway is common for complexes that are substitutionally inert, such as many Cr(III) complexes which have a d3 electron configuration and form stable, kinetically inert octahedral complexes. nih.gov Given the likely coordinatively saturated and stable nature of a tris-chelate chromium(III) complex, an outer-sphere mechanism is a highly probable pathway for its electron transfer reactions with external redox agents.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. This pathway requires that at least one of the reactants be substitutionally labile. While less common for kinetically inert Cr(III) centers, it cannot be entirely ruled out without experimental investigation, especially under conditions that might promote ligand dissociation.

A crucial aspect of the redox chemistry of coordination compounds is determining the location of the redox event.

Metal-Centered Redox: This involves a change in the oxidation state of the central metal ion, for example, the reduction of Cr(III) to Cr(II) or oxidation to Cr(IV). The potential for this process is influenced by the donor properties of the ligands. Stronger σ-donating ligands tend to stabilize higher oxidation states, making reduction more difficult (i.e., occurring at more negative potentials).

Ligand-Centered Redox: In many complexes with non-innocent or redox-active ligands, the electron can be added to or removed from the ligand framework itself. nih.gov Pyridyl and pyrazolyl groups, being aromatic heterocycles, have accessible π* orbitals that can accept electrons. Therefore, it is plausible that the reduction of this compound could involve the formation of a ligand-based radical anion. acs.org

The determination of whether a redox event is metal- or ligand-centered is typically achieved through a combination of electrochemical data, spectroelectrochemistry, and computational studies like Density Functional Theory (DFT). acs.org For instance, the observation of multiple, closely spaced reduction waves in the cyclic voltammogram of a tris-chelate complex often suggests successive ligand-based reductions. acs.org

Role of Solvent and Supporting Electrolyte in Redox Chemistry

The electrochemical properties of transition metal complexes, including their redox potentials, are profoundly influenced by the surrounding medium. The solvent and the supporting electrolyte play crucial roles in stabilizing different oxidation states of the metal center and influencing the kinetics of electron transfer.

The supporting electrolyte, an electrochemically inert salt added to the solution to ensure conductivity, can also impact the redox behavior. The ions of the electrolyte can form ion pairs with the charged chromium complex, which can shift the redox potential. The extent of this ion pairing depends on the size and charge density of the electrolyte ions and the solvent's ability to solvate them. For example, smaller, more charge-dense cations from the electrolyte might interact more strongly with a reduced, anionic form of the complex, making the reduction easier (shifting the potential to more positive values). Conversely, interaction with an oxidized, cationic form of the complex would make the reduction more difficult (a negative shift).

| Solvent | Supporting Electrolyte | Expected Relative Redox Potential (V vs. Fc/Fc+) | Rationale |

| Acetonitrile | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) | Baseline | Acetonitrile is a common polar aprotic solvent for electrochemical studies. |

| Dichloromethane | 0.1 M TBAPF6 | More Negative | Less polar solvent, less stabilization of a potential Cr(II) anionic species, making reduction harder. |

| Acetonitrile | 0.1 M Lithium perchlorate (B79767) (LiClO4) | More Positive | The smaller Li+ cation can interact more strongly with the complex upon reduction, stabilizing the reduced state. |

This table is illustrative and based on general electrochemical principles, as specific experimental data for this compound is not widely published.

Influence of Ligand Modification on Redox Potentials

The electronic and steric properties of the ligands coordinated to a metal center are primary determinants of its redox potential. By systematically modifying the ligand framework, it is possible to fine-tune the electrochemical behavior of the complex.

The introduction of electron-donating or electron-withdrawing substituents onto the 2-(1H-pyrazol-1-yl)phenyl ligands can significantly modulate the redox potential of the chromium center. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the chromium ion. This increased electron density makes the complex easier to oxidize (a more negative oxidation potential) and harder to reduce (a more negative reduction potential).

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, decrease the electron density at the chromium center. This makes the complex more difficult to oxidize (a more positive oxidation potential) and easier to reduce (a more positive reduction potential). These effects can be rationalized by considering the stability of the different oxidation states. EDGs stabilize the higher, more electron-deficient oxidation state (e.g., Cr(IV)), while EWGs stabilize the lower, more electron-rich oxidation state (e.g., Cr(II)).

Studies on analogous tris-cyclometalated iridium(III) complexes with phenylpyrazolyl ligands have shown that substituents on the ligands indeed tune the redox potentials. nih.gov A similar trend is expected for this compound.

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Cr(III)/Cr(II) Redox Potential |

| -OCH₃ (methoxy) | Electron-donating | More Negative |

| -H (unsubstituted) | Neutral | Baseline |

| -Cl (chloro) | Weakly Electron-withdrawing | Slightly More Positive |

| -CF₃ (trifluoromethyl) | Strongly Electron-withdrawing | Significantly More Positive |

This table presents expected trends based on established principles of coordination chemistry, as specific experimental data for substituted this compound derivatives is limited.

The steric bulk of the ligands can influence the redox behavior of a complex in several ways. Large, bulky substituents on the ligands can enforce a particular coordination geometry around the chromium center. For tris-chelate complexes like this compound, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three nitrogen atoms of the pyrazole (B372694) rings are on one face of the octahedron, while in the mer isomer, they lie on a meridian.

These isomers can have different electronic and, consequently, redox properties. For instance, in related iridium(III) complexes, the mer isomers are typically easier to oxidize than the fac isomers. nih.gov This is often attributed to the strong trans influence of the phenyl groups, which can destabilize the ground state of the mer isomer, making it easier to remove an electron. nih.gov

Furthermore, bulky substituents can hinder the solvent reorganization that is often necessary for electron transfer to occur. This can lead to slower electron transfer kinetics. The accessibility of the metal center to reactants in a catalytic cycle can also be controlled by the steric profile of the ligands.

Redox Catalysis Principles Utilizing the Chromium Center

The ability of chromium to exist in multiple stable oxidation states makes its complexes, including potentially this compound, attractive candidates for redox catalysis. In such catalytic cycles, the chromium center shuttles between different oxidation states to facilitate chemical transformations.

In electrochemically driven catalysis, an applied electrical potential is used to generate a catalytically active species from a stable precursor. For a chromium(III) complex, either reduction to a more electron-rich Cr(II) or Cr(I) species or oxidation to a more electron-deficient Cr(IV) species can initiate a catalytic cycle.

For example, a reduced chromium species could act as a potent reductant to activate a substrate. The resulting oxidized chromium species would then be electrochemically regenerated to complete the catalytic cycle. While specific examples utilizing this compound are not prominent in the literature, related chromium complexes are known to catalyze various reactions, such as the polymerization and oligomerization of ethylene (B1197577). rsc.orgresearchgate.net

A hypothetical electrocatalytic cycle could involve the following steps:

Initiation: The Cr(III) precursor is electrochemically reduced to a Cr(II) or Cr(I) species.

Substrate Activation: The reduced chromium complex transfers an electron to an organic substrate, activating it for a subsequent reaction (e.g., a coupling reaction).

Product Formation: The activated substrate reacts to form the desired product.

Catalyst Regeneration: The oxidized chromium complex is then electrochemically reduced back to its active state, closing the catalytic loop.

Photoredox catalysis utilizes light to generate an excited state of a photocatalyst, which can then engage in electron transfer processes. Chromium(III) complexes, in general, have been explored as promising photoredox catalysts, offering a more earth-abundant alternative to precious metals like iridium and ruthenium. rsc.org

Upon absorption of light, a chromium(III) complex can be promoted to an excited state. This excited state can be both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in a wider range of redox reactions.

A typical photoredox catalytic cycle involving a chromium complex might proceed as follows:

Photoexcitation: The Cr(III) complex absorbs a photon, generating an excited state, [Cr(III)]*.

Electron Transfer: The excited state can either be quenched reductively (accepting an electron to form Cr(II)) or oxidatively (donating an electron to form Cr(IV)).

Catalysis: The resulting highly reactive chromium species (Cr(II) or Cr(IV)) then reacts with a substrate to effect a chemical transformation.

Catalyst Regeneration: The chromium center returns to its initial +3 oxidation state through a subsequent electron transfer event, completing the catalytic cycle and allowing for turnover.

While the photoredox catalytic activity of this compound has not been specifically detailed, the general principles established for other chromium polypyridyl and related complexes suggest its potential in this area. rsc.org

Photophysical Phenomena and Excited State Dynamics of Tris 2 1h Pyrazol 1 Yl Phenyl Chromium

Luminescence Spectroscopy and Excited State Characterization

Luminescence spectroscopy is a powerful tool for probing the electronic structure and excited-state properties of coordination compounds. For chromium(III) complexes, luminescence typically arises from the de-excitation of electrons from low-lying excited states to the ground state. The characteristics of this emission provide valuable insights into the nature of these excited states and the processes that govern their decay.

Emission Spectroscopy for Radiative Decay Pathways

In an octahedral or pseudo-octahedral ligand field, as is the case for Tris(2-(1H-pyrazol-1-yl)phenyl)chromium, the d³ electronic configuration of the Cr(III) ion gives rise to a ⁴A₂ ground state. Photoexcitation populates higher-energy quartet states (⁴T₂ and ⁴T₁). However, due to rapid intersystem crossing, luminescence in many chromium(III) complexes originates from the lowest-lying doublet excited state, the ²E state. This spin-forbidden transition (²E → ⁴A₂) results in phosphorescence, which is typically characterized by a long lifetime.

The emission spectrum of a chromium(III) complex is highly sensitive to the strength of the ligand field. Strong-field ligands, such as the N^C coordinating 2-(1H-pyrazol-1-yl)phenyl group, lead to a large energy gap between the ²E and the lowest quartet (⁴T₂) excited states. This energetic separation favors radiative decay from the ²E state, often resulting in sharp, structured emission bands in the red or near-infrared region of the electromagnetic spectrum. For analogous chromium(III) polypyridine complexes, which also possess strong-field ligands, emission is often observed in the 700-800 nm range. nih.govnih.gov

| Analogous Cr(III) Complex | Emission Maximum (nm) | Reference |

| [Cr(dqp)₂]³⁺ | 747 | nih.gov |

| [Cr(bpy)₃]³⁺ | ~730 | rsc.org |

| Cr(L¹)₂³⁺ | 775 | nih.gov |

| This table presents emission data for analogous chromium(III) complexes to illustrate the typical spectral region for phosphorescence from strong-field ligands. Data for the specific compound of interest is not available in the cited literature. |

Excitation Spectroscopy and Energy Transfer Processes

Excitation spectroscopy provides a map of the absorption transitions that lead to a specific emission wavelength. By monitoring the intensity of the ²E → ⁴A₂ phosphorescence while scanning the excitation wavelength, one can obtain an excitation spectrum that often mirrors the absorption spectrum of the complex. nih.gov This confirms which excited states are involved in populating the emissive ²E state.

Temperature-Dependent Luminescence Studies

The luminescence properties of chromium(III) complexes are often strongly dependent on temperature. As the temperature increases, non-radiative decay pathways become more competitive with radiative decay, leading to a decrease in luminescence intensity and a shortening of the excited-state lifetime.

One important temperature-dependent process is the thermal back-intersystem crossing from the emissive ²E state to the higher-lying ⁴T₂ state. If the energy gap between these two states (ΔE(⁴T₂ - ²E)) is small enough, thermal energy can be sufficient to promote population of the ⁴T₂ state. Since the ⁴T₂ state has a much higher non-radiative decay rate and is often photochemically active, its population provides an efficient deactivation pathway, quenching the phosphorescence. nih.gov In strong-field complexes like this compound, this energy gap is expected to be large, leading to persistent luminescence even at room temperature. For instance, in some highly luminescent Cr(III) complexes, this gap can be as large as 7100 cm⁻¹. nih.gov At very low temperatures, such as 77 K, non-radiative processes are minimized, and often only the emission from the lowest energy component of the split ²E state is observed. nih.gov

Non-Radiative Deactivation Pathways and Mechanisms

While radiative decay through luminescence is a key feature of many chromium(III) complexes, non-radiative processes often dominate the deactivation of the excited states. Understanding these pathways is crucial for designing complexes with high luminescence efficiencies.

Vibrational Relaxation and Internal Conversion Processes

Following photoexcitation to higher vibrational levels of the quartet excited states, the complex rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the ⁴T₂ and ⁴T₁ states. This process, known as vibrational relaxation, is extremely fast, occurring on a sub-picosecond timescale.

Internal conversion, the non-radiative transition between states of the same spin multiplicity (e.g., ⁴T₂ → ⁴T₁ or ⁴T₁ → ⁴A₂), can also occur. However, for chromium(III) complexes, the most significant non-radiative pathway from the quartet manifold is intersystem crossing to the doublet manifold.

Intersystem Crossing Dynamics and Spin-Forbidden Transitions

Conversely, intersystem crossing can also act as a non-radiative decay pathway. The transition from the emissive ²E state back to the ground ⁴A₂ state is a spin-forbidden process that occurs via non-radiative ISC. The rate of this process, along with any thermal back-ISC to the ⁴T₂ state, determines the lifetime of the phosphorescence. The rigidity and strength of the ligand framework in this compound are expected to minimize distortions in the excited state, thereby reducing the efficiency of non-radiative decay pathways and favoring luminescence.

| Process | Description | Typical Timescale |

| Vibrational Relaxation | Loss of excess vibrational energy within an electronic state. | Sub-picosecond |

| Internal Conversion | Non-radiative transition between states of the same spin. | Picoseconds |

| Intersystem Crossing (⁴T₂ → ²E) | Non-radiative transition from quartet to doublet manifold. | Femtoseconds to Picoseconds |

| Phosphorescence (²E → ⁴A₂) | Radiative transition from doublet to ground state. | Microseconds to Milliseconds |

| Non-radiative decay (²E → ⁴A₂) | Intersystem crossing from the emissive state to the ground state. | Microseconds to Milliseconds |

| This table provides a generalized overview of the timescales for various photophysical processes in chromium(III) complexes. |

Time-Resolved Spectroscopic Investigations

To experimentally probe the dynamics of the excited states in chromium(III) complexes, a suite of time-resolved spectroscopic techniques is employed. These methods provide invaluable insights into the lifetimes of excited states and the identity of transient intermediates.

Transient absorption (TA) spectroscopy is a powerful technique used to detect and characterize transient excited state species. In a typical TA experiment, a short laser pulse (the pump) excites the sample, and a second, broadband pulse (the probe) monitors the changes in absorption as a function of time and wavelength.

For analogous Cr(III) polypyridyl complexes, TA spectroscopy has been instrumental in identifying the spectral signatures of the luminescent doublet states. For instance, in the well-studied [Cr(dqp)₂]³⁺ complex, the TA spectrum recorded after laser excitation shows a characteristic bleach of the ground state absorption and the appearance of new absorption bands attributed to the ²E/²T₁ excited state. nih.gov Specifically, a transient absorption maximum around 440 nm and a prominent ground-state bleach near 380 nm have been assigned to the ²E/²T₁ excited state of this complex. nih.gov The decay of these transient signals provides a direct measure of the excited-state lifetime.

For this compound, a TA experiment would be expected to reveal similar features: a bleach corresponding to the depletion of the ground state and positive absorption bands due to the excited-state absorption of the populated ²E/²T₁ states. The precise positions of these features would be sensitive to the electronic structure of the pyrazol-phenyl ligands.

Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for accurately measuring the lifetimes of luminescent excited states, particularly for emissions with lifetimes in the nanosecond to microsecond range. uni-mainz.denih.gov The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of the first emitted photon relative to the excitation pulse. By constructing a histogram of these arrival times, a precise decay profile of the luminescence is obtained.

For many luminescent Cr(III) polypyridyl complexes, TCSPC is the method of choice for determining the lifetimes of the ²E/²T₁ states. cardiff.ac.uknih.gov These lifetimes are a critical indicator of the efficiency of non-radiative decay pathways. Longer lifetimes generally correlate with higher luminescence quantum yields. The lifetimes of analogous Cr(III) complexes can range from hundreds of nanoseconds to several milliseconds, depending on the ligand environment and the solvent. rsc.orgunige.ch

The following table presents representative excited-state lifetime data for some analogous Cr(III) polypyridyl complexes, as measured by techniques including TCSPC.

| Complex | Excited State Lifetime (τ) | Conditions | Reference |

|---|---|---|---|

| [Cr(dqp)₂]³⁺ | 2.1 ms | Deaerated acetonitrile | nih.gov |

| [Cr(ddpd)₂]³⁺ | 1.0 ms | Deaerated acetonitrile | rsc.org |

| [Cr(ImPy)₃]³⁺ | 13.7 µs | Acetonitrile | nih.govwhiterose.ac.uk |

| [Cr(Mebipzp)₂]³⁺ | 1.5 ms | Deaerated acetonitrile | unige.ch |

| [Cr(IMebipzp)₂]³⁺ | 350 µs | Deaerated acetonitrile | unige.ch |

For this compound, TCSPC would be essential to quantify the lifetime of its presumed phosphorescence, providing key data for understanding its excited-state deactivation channels.

While TCSPC is ideal for longer-lived states, femtosecond and picosecond transient absorption spectroscopies are required to resolve the ultrafast processes that occur immediately after photoexcitation. These techniques allow for the observation of processes such as intersystem crossing from initially populated singlet or quartet states to the luminescent doublet states.

Studies on analogous Cr(III) complexes have shown that the population of the luminescent ²E/²T₁ states is an extremely rapid process. For example, in the N-heterocyclic carbene complex [Cr(ImPy)₃]³⁺, transient absorption spectroscopy revealed that the luminescent excited state is populated within several picoseconds following photoexcitation. nih.govwhiterose.ac.uk In other systems, femtosecond transient absorption has been used to track the decay of short-lived excited states, with lifetimes on the order of nanoseconds. researchgate.net

For the title compound, femtosecond and picosecond dynamics studies would be crucial to map the complete energy relaxation pathway, from the moment of light absorption to the population of the long-lived phosphorescent state.

Theoretical Modeling of Excited State Behavior

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic structure and geometries of molecules in their ground and excited states.

Quantum chemical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), as well as more advanced multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2), are widely used to model the photophysical properties of chromium(III) complexes. uni-mainz.dersc.org

These calculations can predict:

Ground and excited state geometries: Optimization of the molecular structure in different electronic states can reveal important geometric changes upon excitation.

Excited state energies: Calculation of the energies of the various quartet and doublet metal-centered states, as well as ligand-centered and charge-transfer states, helps to construct a detailed Jablonski diagram and to understand the potential for competing deactivation pathways. unige.ch

Absorption and emission spectra: TD-DFT can be used to simulate electronic absorption spectra, aiding in the assignment of experimental spectral features to specific electronic transitions. nih.govwhiterose.ac.uk

Spin-orbit coupling: These calculations can quantify the coupling between states of different spin multiplicity, which is crucial for understanding the rates of intersystem crossing and phosphorescence.

For this compound, theoretical modeling would be invaluable for predicting its photophysical properties. DFT calculations could provide an optimized geometry and an initial picture of the frontier molecular orbitals, indicating the nature of the lowest energy transitions. TD-DFT and higher-level calculations would be necessary to accurately predict the energies of the ²E, ²T₁, and ⁴T₂ states, which would allow for an estimation of its potential as a luminescent material.

The following table summarizes the types of data that can be obtained from quantum chemical calculations for analogous Cr(III) complexes.

| Computational Method | Calculated Property | Significance |

|---|---|---|

| DFT | Ground state geometry, orbital energies | Provides fundamental electronic structure |

| TD-DFT | Excited state energies, absorption spectra | Assigns experimental spectra, predicts transition energies |

| CASSCF/NEVPT2 | Accurate energies of metal-centered states | Crucial for understanding luminescence properties |

| Geometry Optimization (Excited State) | Structural changes upon excitation | Informs on distorted vs. non-distorted nature of states |

Elucidation of Photophysical Pathways via Computational Methods

A typical computational workflow would commence with the optimization of the ground state geometry of the complex. This would be followed by calculations to determine the energies and characteristics of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a chromium(III) complex with pyrazolylphenyl ligands, the HOMO is expected to have significant metal d-orbital character, while the LUMO would likely be centered on the π* orbitals of the ligand aromatic systems.

TD-DFT calculations would then be employed to simulate the electronic absorption spectrum. This involves calculating the vertical excitation energies to various singlet and triplet excited states. The nature of these transitions (e.g., metal-centered (MC), ligand-centered (LC), or metal-to-ligand charge transfer (MLCT)) would be analyzed based on the orbital contributions.

Following initial excitation, the molecule relaxes from the Franck-Condon state to a more stable excited state geometry. Computational methods can map out the potential energy surfaces of the key excited states to identify the probable deactivation pathways. For chromium(III) complexes, the photophysics are often governed by the interplay between the lowest energy spin-flip excited state (a doublet, ²E or ²T₁) and quartet excited states (⁴T₂). The relative energies of these states are critical. If the energy gap between the lowest quartet and doublet states is small, efficient intersystem crossing (ISC) from the initially populated quartet states to the doublet state is expected.

The deactivation from the lowest excited state (typically the doublet state in chromium(III) complexes, which is long-lived) can occur through radiative (phosphorescence) or non-radiative pathways. Non-radiative decay can involve internal conversion or intersystem crossing back to the ground state. Computational chemistry can help locate conical intersections or crossing points between potential energy surfaces of different states, which are key features that facilitate rapid non-radiative decay. By mapping these complex multi-dimensional surfaces, a theoretical picture of the photophysical decay cascade can be constructed, explaining why the complex might be emissive or non-emissive.

Prediction of Photoluminescence and Photoreactivity

The prediction of the photoluminescent properties of this compound would be a direct outcome of the computational studies described above. The energy of the predicted phosphorescence would correspond to the energy difference between the optimized geometry of the lowest doublet excited state (²E or ²T₁) and the ground state (⁴A₂). The likelihood of this emission is related to the calculated rate of radiative decay versus the rates of competing non-radiative processes. A large computed rate for phosphorescence and slow non-radiative decay rates would predict a strongly luminescent compound.

The following table hypothetically outlines the kind of data that would be generated from such a computational study to predict photoluminescence.

| Parameter | Predicted Value | Significance |

| Ground State | ⁴A₂ | The electronic ground state of an octahedral Cr(III) complex. |

| Lowest Quartet Excited State | ⁴T₂ | Typically the first excited state reached upon absorption. |

| Lowest Doublet Excited State | ²E | The state from which phosphorescence usually occurs. |

| E(⁴T₂) - E(²E) | (e.g., > 2000 cm⁻¹) | A larger energy gap favors population of the ²E state, potentially leading to stronger emission. |

| E(²E) - E(⁴A₂) | (e.g., ~14,000 cm⁻¹) | Predicts the energy (and thus color) of the phosphorescence. |

| Radiative Decay Rate (kᵣ) from ²E | (e.g., 1 x 10³ s⁻¹) | A higher value suggests a greater probability of light emission. |

| Non-Radiative Decay Rate (kₙᵣ) from ²E | (e.g., 1 x 10⁴ s⁻¹) | A lower value relative to kᵣ is necessary for significant luminescence. |

| Predicted Quantum Yield (Φ) | kᵣ / (kᵣ + kₙᵣ) | The theoretical efficiency of the emission process. |

The photoreactivity of the complex can also be inferred from the nature of the populated excited states. If a calculated excited state shows significant elongation of a chromium-ligand bond, it would suggest a potential pathway for photosubstitution or dissociation of a ligand. For instance, population of a metal-centered (MC) state, which is antibonding with respect to the metal-ligand bonds, often leads to such photoreactive behavior. The shape of the potential energy surface of this MC state would indicate whether there is a significant energy barrier to ligand loss. If the surface is steeply dissociative, the complex would be predicted to be highly photoreactive. Conversely, if the excited states are primarily ligand-centered (LC) or if there are high barriers to reaching a dissociative state, the complex would be predicted to be photochemically more robust.

Catalytic Applications and Mechanistic Insights of Tris 2 1h Pyrazol 1 Yl Phenyl Chromium

C-H Activation and Functionalization Catalysis

The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. Transition metal complexes are at the forefront of this research, with the ligand environment around the metal center playing a crucial role in dictating the catalyst's efficacy and selectivity.

It is hypothesized that Tris(2-(1H-pyrazol-1-yl)phenyl)chromium could engage in C-H activation through several established mechanisms, largely dependent on the oxidation state of the chromium center and the nature of the substrate. The primary mechanisms envisioned for this complex include oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation (CMD). youtube.comyoutube.com

In an oxidative addition pathway, a low-valent chromium(I) or chromium(II) species would react with a substrate's C-H bond, leading to a higher-valent chromium hydride complex. This process involves the formal oxidation of the metal center and is more common for late transition metals, but not unheard of for chromium.

A more likely pathway, particularly for an early-to-mid transition metal like chromium, is sigma-bond metathesis . youtube.com In this mechanism, the C-H bond of a substrate would interact with a chromium-alkyl or chromium-amide bond in a four-centered transition state. This would result in the cleavage of the C-H bond and the formation of a new chromium-carbon bond, with the concomitant generation of a new H-Alkyl or H-Amide bond. This pathway does not involve a change in the formal oxidation state of the chromium center.

Concerted Metalation-Deprotonation (CMD) is another plausible mechanism. youtube.com In this scenario, the C-H bond cleavage is facilitated by the cooperative action of the metal center and a basic ligand or an external base. One of the pyrazolyl nitrogen atoms of the ligand framework could potentially act as an internal base, abstracting the proton while the chromium center coordinates to the carbon. This pathway is particularly relevant for the functionalization of aromatic and heterocyclic C-H bonds. The use of directing groups on the substrate can often steer the reaction towards a CMD pathway by bringing the target C-H bond into close proximity to the metal center. youtube.com

The regioselectivity of C-H functionalization catalyzed by this compound would be heavily influenced by both steric and electronic factors. The tridentate, facial-capping nature of the tris(2-(1H-pyrazol-1-yl)phenyl) ligand would create a specific steric environment around the chromium center, potentially favoring the activation of less hindered C-H bonds. For instance, in the functionalization of alkyl chains, primary C-H bonds might be favored over more sterically encumbered secondary or tertiary C-H bonds.

Directing groups on the substrate would be a powerful tool to control regioselectivity. youtube.com A substrate containing a coordinating group (e.g., pyridine, amide) could chelate to the chromium center, positioning a specific C-H bond for activation. The inherent chirality of a suitably substituted tris(2-(1H-pyrazol-1-yl)phenyl) ligand could, in principle, be leveraged to achieve stereoselectivity in C-H functionalization reactions, although this remains a significant challenge in the broader field.

The substrate scope for C-H activation catalyzed by this chromium complex is anticipated to be broad, encompassing both sp² and sp³ C-H bonds. The activation of aromatic C-H bonds, particularly in electron-rich arenes and heterocycles like furans, is a likely application, potentially proceeding via a CMD or sigma-bond metathesis mechanism. youtube.comrsc.org The functionalization of benzylic and allylic C-H bonds would also be a probable target due to their lower bond dissociation energies.

Limitations would likely arise from substrates with strongly coordinating functional groups that could irreversibly bind to the chromium center and inhibit catalysis. Sterically demanding substrates might also prove challenging. Furthermore, the inherent strength of many C-H bonds, especially primary aliphatic ones, would require a highly reactive catalytic system, potentially necessitating harsh reaction conditions that could lead to catalyst decomposition or side reactions.

Cross-Coupling and Other Bond-Forming Catalysis:This final major section will focus on:

Investigation of Coupling Reaction Mechanisms:An investigation into the mechanisms of cross-coupling and other bond-forming reactions catalyzed by this compound.

Despite the comprehensive scope of the intended article, preliminary research has not uncovered sufficient peer-reviewed studies, patents, or other scholarly documents that specifically detail the catalytic behavior of this compound in the outlined areas. While general information on chromium catalysts and ligands containing pyrazole (B372694) moieties is available, literature focusing directly on the title compound is sparse.

Further, more intensive literature searches are underway to gather the necessary data to fulfill the ambitious outline of the article. Should the required specific information on this compound remain unavailable in the public domain, the scope and focus of the article may need to be adjusted to reflect the state of current scientific knowledge. An update on the progress of this scientific compilation will be provided as more information becomes available.

Enantioselective Catalysis with Chiral Derivatives

There is no information available in the scientific literature regarding the synthesis or application of chiral derivatives of this compound for enantioselective catalysis. Research into introducing chirality to this specific chromium complex to control the stereochemical outcome of chemical reactions has not been published. Consequently, no data tables on enantiomeric excess, substrate scope, or reaction conditions can be provided.

Heterogenization Strategies for Catalysis

No studies on the heterogenization of this compound have been reported. The process of converting a homogeneous catalyst into a heterogeneous one, which is crucial for improving catalyst recovery and reusability, does not appear to have been explored for this compound.

Immobilization of the Complex on Solid Supports

There are no published methods detailing the immobilization of this compound onto solid supports such as silica, alumina, polymers, or metal-organic frameworks. The scientific community has not yet reported on the techniques for anchoring this complex to a solid matrix.

Performance of Supported Catalysts and Recyclability Studies

Given the lack of research on the immobilization of this chromium complex, there are no corresponding studies on the performance or recyclability of any such supported catalysts. Data on catalytic activity, stability under heterogeneous conditions, and the potential for catalyst reuse are not available.

Theoretical and Computational Investigations of Tris 2 1h Pyrazol 1 Yl Phenyl Chromium

Prediction of Reactivity and Reaction Pathways

Reaction Coordinate Analysis and Mechanistic Hypothesis Testing:No literature is available that discusses the analysis of reaction coordinates or the computational testing of mechanistic hypotheses for Tris(2-(1H-pyrazol-1-yl)phenyl)chromium.

Due to the absence of research on this specific compound, no data tables or detailed findings can be presented.

Computational Design of Novel Catalysts and Ligands

The rational design of novel catalysts based on the this compound scaffold is a key area where computational chemistry offers significant insights. The process typically involves the use of Density Functional Theory (DFT) to model the geometry, electronic structure, and reactivity of the complex and its derivatives. By systematically modifying the ligand framework—for instance, by introducing electron-donating or electron-withdrawing substituents on the phenyl or pyrazolyl rings—computational chemists can predict how these changes will affect the catalytic performance.